molecular formula C11H14BrNO B15065708 1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one

1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one

Cat. No.: B15065708
M. Wt: 256.14 g/mol
InChI Key: MKMBLWVMGKSBQM-UHFFFAOYSA-N
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Description

1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one is an organic compound with the molecular formula C11H14BrNO It is a brominated ketone derivative that features a dimethylamino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-[4-(dimethylamino)phenyl]propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction typically occurs at room temperature and yields the desired brominated product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.

    Biological Studies: Studied for its interactions with biological molecules and potential biological activity.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one involves its reactivity with various nucleophiles and electrophiles. The bromine atom serves as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in reduction and oxidation reactions. The dimethylamino group can influence the compound’s reactivity and interactions with other molecules through electronic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-phenylpropan-2-one: Lacks the dimethylamino group, resulting in different reactivity and applications.

    3-[4-(Dimethylamino)phenyl]propan-2-one: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.

    1-Bromo-2-phenylpropan-2-one: Different position of the bromine atom, leading to variations in chemical behavior.

Biological Activity

1-Bromo-3-[4-(dimethylamino)phenyl]propan-2-one, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C11H12BrN
  • Molecular Weight : 242.12 g/mol
  • IUPAC Name : this compound

This compound features a bromo substituent, a dimethylamino group, and a ketone functional group, which are critical for its biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antibacterial and antifungal properties. For instance, derivatives containing bromine and dimethylamino groups have been reported to inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Potential : Research indicates that compounds with similar moieties can induce apoptosis in cancer cells. The presence of the dimethylamino group is often associated with enhanced cytotoxicity against cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or metabolic pathways. For example, similar compounds have been shown to inhibit enzymes like MAO-B (Monoamine Oxidase B), which plays a role in neurotransmitter degradation .
  • Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that such compounds can mitigate oxidative stress by scavenging ROS, thereby protecting cells from damage .

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various brominated compounds, including this compound. The results indicated:

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus32 μg/mL
Control (Standard Antibiotic)E. coli, S. aureus16 μg/mL

This table highlights the compound's potential as an antimicrobial agent, albeit less potent than standard antibiotics.

Anticancer Studies

In vitro studies on cancer cell lines demonstrated that this compound could induce cell death:

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction via ROS generation
HeLa (Cervical Cancer)20Cell cycle arrest

These findings suggest significant anticancer properties, warranting further investigation into its therapeutic potential.

Case Studies

Several case studies have explored the biological effects of structurally similar compounds:

  • Study on Antimicrobial Effects : A recent publication detailed the synthesis and testing of halogenated chalcones, which share structural similarities with this compound. These compounds exhibited selective antibacterial activity against multiple strains .
  • Anticancer Research : Another study focused on derivatives of dimethylaminophenyl ketones, revealing their ability to inhibit tumor growth in xenograft models . This underscores the relevance of the dimethylamino group in enhancing biological activity.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

1-bromo-3-[4-(dimethylamino)phenyl]propan-2-one

InChI

InChI=1S/C11H14BrNO/c1-13(2)10-5-3-9(4-6-10)7-11(14)8-12/h3-6H,7-8H2,1-2H3

InChI Key

MKMBLWVMGKSBQM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(=O)CBr

Origin of Product

United States

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